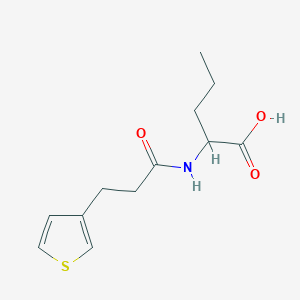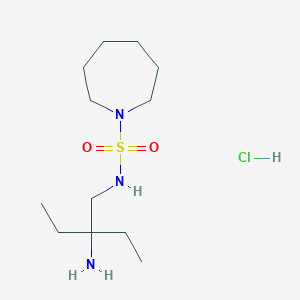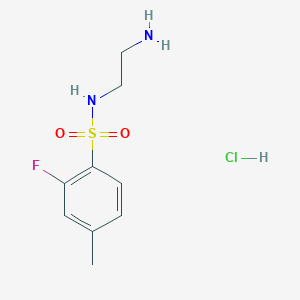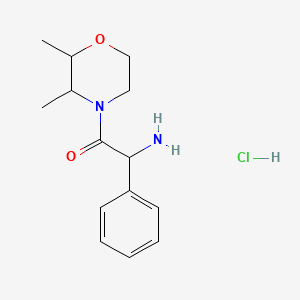![molecular formula C13H17F2N3O2 B7632515 N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide, commonly known as JNJ-54175446, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using a unique method.
Mecanismo De Acción
JNJ-54175446 inhibits the activity of PKC theta by binding to its ATP-binding site, which results in the inhibition of T-cell activation. This compound has been shown to be highly selective for PKC theta, with minimal activity against other PKC isoforms. The inhibition of PKC theta activity leads to a reduction in the production of pro-inflammatory cytokines, such as IL-2 and IFN-gamma, which are responsible for the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce the infiltration of T-cells into the central nervous system, which is a hallmark of multiple sclerosis. Additionally, JNJ-54175446 has been found to have minimal toxicity in animal studies, which makes it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using JNJ-54175446 in lab experiments include its high selectivity for PKC theta, which makes it a useful tool for studying the role of this protein kinase in T-cell activation. Additionally, this compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, the limitations of using JNJ-54175446 in lab experiments include its high cost and limited availability, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for JNJ-54175446, including further preclinical studies to evaluate its efficacy and safety in animal models of autoimmune diseases. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Further research is also needed to understand the mechanism of action of JNJ-54175446 and to identify potential biomarkers that can be used to monitor its therapeutic effects. Finally, the development of more selective and potent inhibitors of PKC theta may lead to the discovery of new therapeutic targets for autoimmune diseases.
Métodos De Síntesis
The synthesis of JNJ-54175446 involves a multi-step process that includes the reaction of pyrrolidine-2-carboxylic acid with 6-(2,2-difluoroethoxy)pyridine-2-carbaldehyde. The reaction is carried out in the presence of a base and a coupling agent, which results in the formation of the desired compound. The final product is then purified using chromatography techniques to obtain a pure compound.
Aplicaciones Científicas De Investigación
JNJ-54175446 has been studied extensively for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in the activation of T-cells. This compound has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O2/c14-11(15)8-20-12-5-1-3-9(18-12)7-17-13(19)10-4-2-6-16-10/h1,3,5,10-11,16H,2,4,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGJYSEGMSIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=NC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)


![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)